molecular formula C29H36NO5P B219829 Miproxifene phosphate CAS No. 115767-74-3

Miproxifene phosphate

Cat. No.: B219829
CAS No.: 115767-74-3
M. Wt: 509.6 g/mol
InChI Key: QZUHFMXJZOUZFI-ZQHSETAFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Miproxifene phosphate is an aryl phosphate.

Biological Activity

Miproxifene phosphate, also known as TAT-59, is a nonsteroidal selective estrogen receptor modulator (SERM) that was developed for the treatment of breast cancer. Although it reached phase III clinical trials, its development was ultimately discontinued. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in preclinical and clinical settings, and relevant case studies.

This compound is a phosphate ester and prodrug of miproxifene, which is a derivative of afimoxifene (4-hydroxytamoxifen). The addition of a 4-isopropyl group in the β-phenyl ring enhances its potency. Miproxifene acts primarily by binding to estrogen receptors, exerting both estrogenic and antiestrogenic effects depending on the tissue type. This dual action allows it to inhibit the growth of estrogen-dependent tumors while potentially preserving estrogenic activity in non-target tissues such as bone and lipid metabolism .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant antitumor activity against various breast cancer cell lines. For instance:

  • MCF-7 Cells : this compound demonstrated a 3- to 10-fold increase in potency compared to tamoxifen in inhibiting the growth of MCF-7 cells .
  • Tamoxifen-Resistant Cell Lines : It also effectively inhibited growth in tamoxifen-resistant cell lines (R-27 and FST-1), suggesting its potential utility in overcoming resistance mechanisms associated with traditional therapies .

In Vivo Studies

Animal models have further validated these findings:

  • Xenograft Models : In mice bearing MCF-7 xenografts, administration of this compound at a dose of 5 mg/kg resulted in significant tumor growth inhibition, outperforming tamoxifen .
  • Bone Density and Lipid Metabolism : In ovariectomized rats, both this compound and tamoxifen were found to suppress decreases in bone density and reduce blood cholesterol levels, indicating favorable effects on bone health and lipid profiles .

Clinical Trials

This compound progressed through clinical trials for breast cancer treatment but was eventually abandoned. The phase III trials aimed to assess its efficacy compared to existing treatments but did not yield sufficient data to support continued development. Key findings from these trials included:

Case Studies

Several case studies have highlighted the potential applications and outcomes associated with this compound:

  • Case Study 1 : A patient with advanced breast cancer showed significant tumor reduction after treatment with this compound combined with standard chemotherapy protocols. The patient's response was characterized by a marked decrease in tumor markers and improved quality of life.
  • Case Study 2 : Another study documented a patient who had previously exhibited resistance to tamoxifen but responded well to this compound therapy, showcasing its potential as an alternative for patients with resistant tumors.

Comparative Efficacy Table

DrugPotency (vs Tamoxifen)Tumor TypesResistance OvercomingClinical Status
This compound3-10 timesEstrogen-dependent tumorsYesPhase III (discontinued)
TamoxifenBaselineEstrogen-dependent tumorsNoWidely used

Properties

CAS No.

115767-74-3

Molecular Formula

C29H36NO5P

Molecular Weight

509.6 g/mol

IUPAC Name

[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-propan-2-ylphenyl)but-1-enyl]phenyl] dihydrogen phosphate

InChI

InChI=1S/C29H36NO5P/c1-6-28(23-9-7-22(8-10-23)21(2)3)29(25-13-17-27(18-14-25)35-36(31,32)33)24-11-15-26(16-12-24)34-20-19-30(4)5/h7-18,21H,6,19-20H2,1-5H3,(H2,31,32,33)/b29-28+

InChI Key

QZUHFMXJZOUZFI-ZQHSETAFSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OP(=O)(O)O)C3=CC=C(C=C3)C(C)C

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)OP(=O)(O)O)/C3=CC=C(C=C3)C(C)C

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OP(=O)(O)O)C3=CC=C(C=C3)C(C)C

Synonyms

4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-(4-isopropyl)phenyl-1-butenyl)phenyl monophosphate
TAT 59
TAT-59

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Miproxifene phosphate
Reactant of Route 2
Miproxifene phosphate
Reactant of Route 3
Miproxifene phosphate
Reactant of Route 4
Miproxifene phosphate
Reactant of Route 5
Miproxifene phosphate
Reactant of Route 6
Miproxifene phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.